molecular formula C25H25N3O B444726 2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE

2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE

Cat. No.: B444726
M. Wt: 383.5g/mol
InChI Key: MKKLELHPQYEBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a tert-butylphenyl group and a pyrazolylcarbonyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, where tert-butylbenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Pyrazolylcarbonyl Group: The final step involves the formation of the pyrazolylcarbonyl group through a coupling reaction between the quinoline derivative and 3,5-dimethyl-1H-pyrazole-1-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, disrupting its function, while the pyrazolylcarbonyl group may inhibit specific enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the tert-butyl and pyrazolylcarbonyl groups, resulting in different chemical and biological properties.

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoline: Lacks the tert-butylphenyl group, which may affect its biological activity.

    2-(4-tert-Butylphenyl)quinoline: Lacks the pyrazolylcarbonyl group, leading to different reactivity and applications.

Uniqueness

2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE is unique due to the presence of both the tert-butylphenyl and pyrazolylcarbonyl groups

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5g/mol

IUPAC Name

[2-(4-tert-butylphenyl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C25H25N3O/c1-16-14-17(2)28(27-16)24(29)21-15-23(26-22-9-7-6-8-20(21)22)18-10-12-19(13-11-18)25(3,4)5/h6-15H,1-5H3

InChI Key

MKKLELHPQYEBAW-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)C

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)C

Origin of Product

United States

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